SERT Inhibition Potency of Tricoumaroyl Spermidine (N1,N5-(Z)-N10-(E) Isomer) Versus Fluoxetine
The N1,N5-(Z)-N10-(E) stereoisomer of tricoumaroyl spermidine (isolated from safflower) inhibits serotonin transporter (SERT) with an IC50 of 0.74 ± 0.15 µM in S6 cells (CHO cells stably expressing SERT) and 1.07 ± 0.23 µM in rat brain synaptosomes [1]. This inhibition is reversible and competitive with respect to serotonin. Fluoxetine, the reference SSRI comparator in the same S6 cell assay system, exhibited greater potency (exact IC50 value not reported in abstract but characterized as 'weaker potency than fluoxetine whereas efficacy generally similar for both') [1].
| Evidence Dimension | Serotonin transporter (SERT) inhibition IC50 |
|---|---|
| Target Compound Data | 0.74 ± 0.15 µM (S6 cells); 1.07 ± 0.23 µM (synaptosomes) |
| Comparator Or Baseline | Fluoxetine (reference SSRI); exact IC50 not stated in source but potency greater than target compound |
| Quantified Difference | Target compound 0.74 µM vs fluoxetine (more potent; exact fold difference not quantified in abstract) |
| Conditions | S6 cells (CHO cells stably expressing human SERT); rat brain synaptosomes; [3H]-5-HT uptake assay |
Why This Matters
This quantitative head-to-head comparison establishes tricoumaroyl spermidine as a naturally occurring SERT inhibitor with defined potency in the submicromolar range, providing a benchmark for selecting this specific stereoisomer over other E-Z isomers or under-substituted analogs that lack SERT inhibitory activity.
- [1] Zhao, G., Gai, Y., Chu, W. J., Qin, G. W., & Guo, L. H. (2009). A novel compound N1,N5-(Z)-N10-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. European Journal of Pharmacology, 619(1-3), 40-44. Abstract indicates IC50 of 0.74 ± 0.15 µM for S6 cells and 1.07 ± 0.23 µM for synaptosomes. View Source
